molecular formula C5H7N3O2 B3021208 1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1211541-99-9

1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B3021208
CAS RN: 1211541-99-9
M. Wt: 141.13 g/mol
InChI Key: ZOIAVKVPWOFRSG-UHFFFAOYSA-N
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Description

1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with the molecular formula C3H3N3O2 . It has an average mass of 113.075 Da and a monoisotopic mass of 113.022530 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3, a boiling point of 446.2±18.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 74.2±3.0 kJ/mol and a flash point of 223.7±21.2 °C . The compound has a molar refractivity of 23.8±0.3 cm3 .

Mechanism of Action

The mechanism of action of 1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid is not fully understood, but it is believed to involve the formation of a covalent bond between the nitrogen atoms of the triazole ring and the carboxylic acid group. This covalent bond is believed to be responsible for the stability of the molecule and its ability to form complexes with other molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses, as well as to reduce inflammation and oxidative stress. It has also been shown to have anti-cancer effects, as well as to modulate the activity of certain enzymes and proteins.

Advantages and Limitations for Lab Experiments

1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid has a number of advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable at room temperature. Additionally, it is soluble in a variety of solvents, including water, and it is compatible with a variety of reagents. However, there are some limitations to its use in laboratory experiments. It is not very soluble in organic solvents, and it can be difficult to purify after synthesis. Additionally, it is not very stable in the presence of strong acids or bases.

Future Directions

The future of 1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid research is promising, as there are a number of potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. Potential future directions for research include the development of new synthetic methods for the synthesis of this compound, the design of new molecules based on the structure of this compound, and the development of new drugs and peptide-based vaccines based on this compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to new uses for the compound in the medical field.

Scientific Research Applications

1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid is widely used in scientific research due to its versatility and wide range of applications. It has been used in the synthesis of various organic compounds, such as polymers, pharmaceuticals, and dyes. It has also been used in the synthesis of complex molecules, such as natural products and peptides. In addition, this compound has been used in the synthesis of peptide and peptidomimetic drugs, as well as in the synthesis of peptide-based vaccines.

properties

IUPAC Name

1-ethyltriazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-2-8-3-4(5(9)10)6-7-8/h3H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIAVKVPWOFRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501260668
Record name 1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1211541-99-9
Record name 1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211541-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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